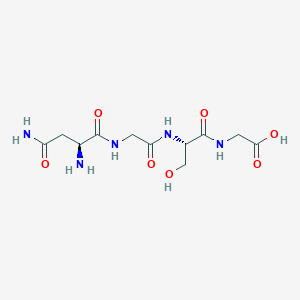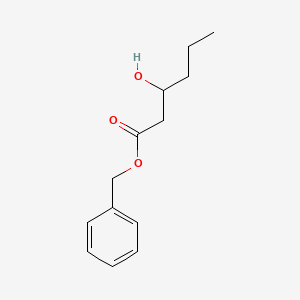![molecular formula C27H34O2S B14251658 4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol CAS No. 189621-30-5](/img/structure/B14251658.png)
4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl core with a thiophene-substituted undecyl chain and a hydroxyl group. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl in the presence of a palladium catalyst.
Attachment of the Thiophene-Substituted Undecyl Chain: The thiophene-substituted undecyl chain can be introduced through a nucleophilic substitution reaction, where the thiophene group is attached to the undecyl chain, followed by the attachment to the biphenyl core.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol has several scientific research applications:
Materials Science: Used in the development of self-assembled monolayers for surface modification and as adhesion promoters between metal oxides and polythiophene layers.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol involves its interaction with molecular targets through its functional groups:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, influencing their activity.
Thiophene Ring: Can participate in π-π interactions and electron transfer processes, affecting electronic properties.
Biphenyl Core: Provides structural rigidity and can interact with various molecular targets through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the thiophene-substituted undecyl chain, making it less versatile in applications requiring long-chain substituents.
4’-{[11-(Thiophen-3-yl)undecyl]oxy}biphenyl: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl core, a thiophene-substituted undecyl chain, and a hydroxyl group. This combination provides a balance of structural rigidity, electronic properties, and hydrogen bonding capabilities, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
189621-30-5 |
|---|---|
Formule moléculaire |
C27H34O2S |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
4-[4-(11-thiophen-3-ylundecoxy)phenyl]phenol |
InChI |
InChI=1S/C27H34O2S/c28-26-15-11-24(12-16-26)25-13-17-27(18-14-25)29-20-9-7-5-3-1-2-4-6-8-10-23-19-21-30-22-23/h11-19,21-22,28H,1-10,20H2 |
Clé InChI |
JNSUSJTWPDQRAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCCC3=CSC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

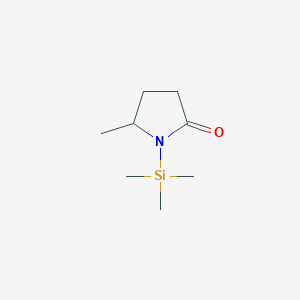
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
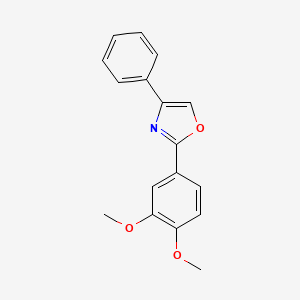

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
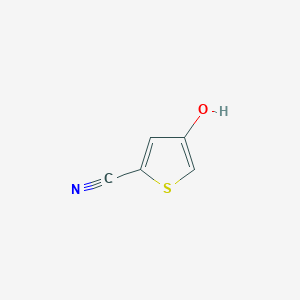
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
